2-Chloro-N-(1-phenylethyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-anilinoquinazolines. These compounds are recognized for their potential biological activities, particularly as inhibitors of various protein kinases. [, , ] Within scientific research, 2-chloro-N-(1-phenylethyl)quinazolin-4-amine serves as a valuable tool compound for exploring the structure-activity relationships of 4-anilinoquinazolines and their potential applications in various therapeutic areas.
The compound is classified under organic compounds with a specific focus on nitrogen-containing heterocycles. It is synthesized through various chemical reactions involving starting materials such as 2-chloroquinazoline and 1-phenylethylamine. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-N-(1-phenylethyl)quinazolin-4-amine, and its molecular formula is .
The synthesis of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine typically involves the following steps:
The reaction can be summarized as follows:
The molecular structure of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine features a quinazoline core with a chlorine atom at the second position and a phenylethyl group at the nitrogen atom. The structural formula can be represented as follows:
Key data includes:
2-chloro-N-(1-phenylethyl)quinazolin-4-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-chloro-N-(1-phenylethyl)quinazolin-4-amine, particularly in biological contexts, involves interactions with specific targets within cells that may lead to antimicrobial or anticancer effects. The precise pathways are still under investigation but may include inhibition of key enzymes or interference with cellular signaling pathways relevant to disease processes .
Key physical properties include:
Chemical properties:
Analytical techniques used for characterization include:
The compound has several notable applications:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over 150 years since Griess's pioneering synthesis of a quinazoline derivative in 1869. This bifunctional heterocyclic system—comprising a benzene ring fused to a pyrimidine moiety—exhibits remarkable structural versatility that enables diverse interactions with biological targets. The quinazoline nucleus serves as the pharmacophoric foundation for over 150 naturally occurring alkaloids and numerous clinically approved drugs across therapeutic domains [2] [4].
The therapeutic significance of quinazoline derivatives became prominently established in the late 20th century with the development of antihypertensive agents like prazosin (α1-adrenoceptor antagonist) and anticancer therapeutics including gefitinib and erlotinib (epidermal growth factor receptor tyrosine kinase inhibitors). These drugs exemplify the scaffold's capacity for target modulation through strategic substitution patterns. Subsequent decades witnessed explosive growth in quinazoline applications, with derivatives demonstrating confirmed bioactivities including:
Table 1: Clinically Significant Quinazoline-Based Therapeutics
Drug Name | Therapeutic Category | Key Structural Features | Primary Molecular Target |
---|---|---|---|
Gefitinib | Anticancer (EGFR-TKI) | 3-Chloro-4-fluoroaniline substituent | Epidermal Growth Factor Receptor |
Prazosin | Antihypertensive | Furan-2-carbonyl piperazine | Alpha-1 Adrenergic Receptor |
Raltitrexed | Anticancer (antimetabolite) | Thiophenedicarboxylic acid group | Thymidylate Synthase |
Afloqualone | Muscle Relaxant | 2-Fluorophenyl at position 3 | GABAA Receptor Complex |
The structural evolution of quinazolines reflects iterative pharmacological optimization. Initial derivatives focused on 4(3H)-quinazolinone structures derived from anthranilic acid precursors via Niementowski's synthesis (anthranilic acid + formamide) or Grimmel-Guinther-Morgan approaches (anthranilic acid + amine + PCl3). Modern synthetic strategies leverage transition metal catalysis, multi-component reactions, and green chemistry principles to access complex substitution patterns required for target specificity [2] [4].
2-Chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 597545-50-1) exemplifies rationally designed quinazoline derivatives with strategic substitutions enhancing drug discovery potential. The compound features:
The molecular architecture creates multiple interaction vectors crucial for biological activity. The chloroquinazoline moiety enables nucleophilic substitution at C2—a versatile handle for further derivatization. Computational analyses reveal the compound adopts a butterfly-like conformation where the phenethyl group projects orthogonally to the quinazoline plane, creating a three-dimensional binding surface atypical of flat heterocyclic systems. This conformation enhances complementarity with complex binding pockets like enzyme allosteric sites [3] [9].
Table 2: Molecular Descriptors of 2-Chloro-N-(1-Phenylethyl)quinazolin-4-amine
Parameter | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C16H14ClN3 | Balanced lipophilicity for membrane permeation |
Molecular Weight | 283.76 g/mol | Compliance with Lipinski's rules |
Hydrogen Bond Acceptors | 3 (N atoms) | Target interaction capability |
Hydrogen Bond Donors | 1 (NH group) | Solubility and target binding |
Stereocenter | Chiral center at phenethyl carbon | Enables enantioselective target recognition |
logP (Predicted) | ~3.2 | Optimal for blood-brain barrier penetration |
The stereogenic center at the phenethyl carbon position (Cα) creates opportunities for enantioselective target interactions. This chirality mimics natural ligand architectures observed in protease inhibitors and receptor agonists. Structure-activity relationship (SAR) studies of analogs demonstrate that the (R)- and (S)-enantiomers exhibit differential biological activities—up to 100-fold potency differences have been observed in antiviral assays against related targets [6] [9].
The compound's structural framework serves as a versatile template for targeted chemical libraries. Recent medicinal chemistry campaigns have generated derivatives via:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9